Europium nitrate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Oxidizer;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

10138-01-9 |

|---|---|

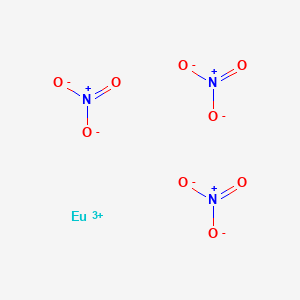

Molecular Formula |

EuHNO3 |

Molecular Weight |

214.977 g/mol |

IUPAC Name |

europium;nitric acid |

InChI |

InChI=1S/Eu.HNO3/c;2-1(3)4/h;(H,2,3,4) |

InChI Key |

GEIGXJHXQWKQAT-UHFFFAOYSA-N |

SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Eu+3] |

Canonical SMILES |

[N+](=O)(O)[O-].[Eu] |

Other CAS No. |

10138-01-9 |

Pictograms |

Oxidizer; Irritant |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Europium (III) Nitrate from Europium (III) Oxide and Nitric Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth guide to the synthesis of Europium (III) nitrate from the reaction of Europium (III) oxide with nitric acid. Europium (III) nitrate is a key precursor in the synthesis of advanced materials, including phosphors, light-emitting nanomaterials, and catalysts for organic synthesis.[1][2] Its luminescent properties make it particularly valuable in the development of bioimaging agents and probes.[3] This guide details the underlying chemistry, experimental procedures, and critical parameters for a successful synthesis.

Core Chemical Reaction

The synthesis is based on a straightforward acid-base reaction where Europium (III) oxide, a basic oxide, dissolves in nitric acid to form the corresponding salt, Europium (III) nitrate, and water.[4] The balanced chemical equation for this reaction is:

Eu₂O₃ + 6 HNO₃ → 2 Eu(NO₃)₃ + 3 H₂O [4][5]

The most common product isolated from aqueous solution is the hexahydrate, Eu(NO₃)₃·6H₂O.[4]

Quantitative Data Summary

The physical and chemical properties of the primary product, Europium (III) nitrate hexahydrate, are summarized below.

| Property | Value | Source(s) |

| Chemical Formula | Eu(NO₃)₃·6H₂O | [4] |

| Molar Mass | 446.081 g/mol | [4] |

| Appearance | Colorless to pale-pink hygroscopic crystals | [1][4] |

| Melting Point | 65 °C (decomposes) | [4] |

| Solubility | Soluble in water | [1][4] |

| Reported Yield | ~65% | [6] |

Experimental Protocols

Two common experimental procedures are detailed below. The choice of protocol may depend on the desired scale and control over stoichiometry.

This protocol is straightforward and ensures the complete consumption of nitric acid, simplifying purification.

Materials:

-

Europium (III) oxide (Eu₂O₃)

-

Concentrated nitric acid (HNO₃, ~70%)

-

Deionized water

Procedure:

-

Place a measured amount of concentrated nitric acid into a suitable reaction vessel (e.g., a beaker or round-bottom flask) equipped with a magnetic stirrer.

-

Gradually add a slight excess of Europium (III) oxide powder to the stirring nitric acid.

-

Heat the mixture gently (e.g., on a hot plate) for approximately one hour to facilitate the dissolution of the oxide.[6] The solution should become clear, with some unreacted solid remaining at the bottom.

-

After the reaction period, remove the vessel from the heat and allow it to cool slightly.

-

Filter the hot solution to remove the unreacted Europium (III) oxide.[6][7]

-

Allow the clear filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to promote the precipitation of crystalline Europium (III) nitrate hexahydrate.[6]

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold deionized water.

-

Dry the product carefully. Note: Do not heat the product to dryness, as europium nitrate hydrates are thermally sensitive and can decompose.[8][9] Drying in a desiccator is a suitable method.[8]

This method aims for a more precise reaction without the need to filter off excess solid reactant.

Materials:

-

Europium (III) oxide (Eu₂O₃)

-

Concentrated nitric acid (HNO₃, ~70%)

-

Deionized water

Procedure:

-

Weigh a precise amount of Europium (III) oxide and place it in the reaction vessel.

-

Add a small amount of deionized water to create a slurry.[7]

-

Slowly and carefully add a slightly less than stoichiometric amount (approximately 5.8-5.9 equivalents) of concentrated nitric acid to the slurry while stirring.[7]

-

Gently heat the mixture. If any oxide remains undissolved after a period of heating, add a few more drops of nitric acid until a clear solution is obtained.[7] Conversely, if all the oxide dissolves and the solution is strongly acidic, add a very small amount of additional oxide until it no longer dissolves.

-

Once the reaction is complete (a clear solution is formed with minimal to no excess oxide), proceed with the cooling and crystallization steps as described in Protocol 1 (steps 6-9).[7]

Process Visualization

The general workflow for the synthesis of Europium (III) nitrate from Europium (III) oxide can be visualized as follows.

Caption: Experimental workflow for Europium (III) nitrate synthesis.

Safety and Handling

-

Nitric Acid: Concentrated nitric acid is a strong acid and a powerful oxidizing agent. It is highly corrosive and can cause severe chemical burns. Always handle it in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Europium (III) Nitrate: The product, Europium (III) nitrate, is a strong oxidizer.[2] It should be stored away from combustible materials. It can cause skin and eye irritation.

-

Reaction Hazards: The reaction between the oxide and acid can be exothermic. Add reactants slowly and with cooling if necessary, especially on a larger scale. The reaction may release nitrogen oxide fumes, which are toxic; adequate ventilation is essential.[8]

References

- 1. Europium(III) nitrate hexahydrate | 10031-53-5 [chemicalbook.com]

- 2. heegermaterials.com [heegermaterials.com]

- 3. 硝酸铕(III) 五水合物 99.9% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]

- 4. Europium(III) nitrate - Wikipedia [en.wikipedia.org]

- 5. webqc.org [webqc.org]

- 6. prepchem.com [prepchem.com]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

Unveiling the Crystal Architecture of Europium (III) Nitrate Hexahydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of europium (III) nitrate hexahydrate (Eu(NO₃)₃·6H₂O), a compound of significant interest in various scientific and industrial applications, including as a precursor for luminescent materials and in catalysis. Due to the limited availability of a complete, publicly accessible crystallographic information file (CIF) for europium (III) nitrate hexahydrate, this guide leverages data from isostructural lanthanide nitrate hexahydrates, namely neodymium (III) nitrate hexahydrate and lanthanum (III) nitrate hexahydrate, to provide a representative and detailed structural analysis.

Crystallographic Data

The crystal structure of lanthanide nitrate hexahydrates is highly conserved across the series. The following tables summarize the key crystallographic parameters for neodymium (III) nitrate hexahydrate, which is isostructural with the europium analogue. This data provides a robust model for understanding the crystal packing and molecular geometry of Eu(NO₃)₃·6H₂O.

Table 1: Crystal Data and Structure Refinement for Neodymium (III) Nitrate Hexahydrate [1][2]

| Parameter | Value |

| Empirical Formula | Nd(NO₃)₃·6H₂O |

| Formula Weight | 438.34 g/mol |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 9.307 |

| b (Å) | 11.747 |

| c (Å) | 6.776 |

| α (°) | 91.11 |

| β (°) | 112.24 |

| γ (°) | 109.15 |

| Volume (ų) | 639.0 |

| Z | 2 |

Table 2: Selected Bond Distances for Lanthanum (III) Nitrate Hexahydrate [3]

| Bond | Distance (Å) |

| La - O (H₂O) | 2.527 |

| La - O (H₂O) | 2.554 |

| La - O (H₂O) | 2.560 |

| La - O (H₂O) | 2.585 |

| La - O (H₂O) | 2.668 |

Molecular and Crystal Structure

In the solid state, the central europium (III) ion is coordinated by oxygen atoms from both water molecules and nitrate anions. Based on the structure of isostructural lanthanide nitrate hexahydrates, the europium ion is expected to have a high coordination number. In the case of lanthanum (III) nitrate hexahydrate, the lanthanum ion is coordinated by five water molecules and three bidentate nitrate anions, resulting in a coordination number of 11.[3] One water molecule is not directly coordinated to the metal center but is present as a lattice water molecule.[3] The nitrate ions act as bidentate ligands, chelating to the europium ion. The coordination polyhedron around the central metal ion is complex and can be described as a distorted tricapped trigonal prism or a related high-coordination geometry.

The individual complex units are interconnected in the crystal lattice through a network of hydrogen bonds involving the coordinated and lattice water molecules and the oxygen atoms of the nitrate groups. This extensive hydrogen bonding network is crucial in stabilizing the overall crystal structure.

Experimental Protocols

The determination of the crystal structure of europium (III) nitrate hexahydrate involves two key experimental stages: synthesis and single-crystal growth, followed by single-crystal X-ray diffraction analysis.

Synthesis and Single-Crystal Growth

High-quality single crystals are essential for accurate X-ray diffraction studies. A typical procedure for the synthesis and crystallization of lanthanide nitrate hexahydrates is as follows:

Materials:

-

Europium (III) oxide (Eu₂O₃) or Europium (III) carbonate (Eu₂(CO₃)₃)

-

Concentrated nitric acid (HNO₃)

-

Deionized water

Procedure:

-

Dissolution: Europium (III) oxide or carbonate is slowly dissolved in a stoichiometric amount of concentrated nitric acid with gentle heating and stirring. The reaction should be performed in a fume hood due to the evolution of gases (for carbonate) and the corrosive nature of the acid.

-

Eu₂O₃ + 6HNO₃ → 2Eu(NO₃)₃ + 3H₂O[4]

-

Eu₂(CO₃)₃ + 6HNO₃ → 2Eu(NO₃)₃ + 3H₂O + 3CO₂

-

-

Filtration: The resulting solution is filtered to remove any unreacted starting material or solid impurities.

-

Crystallization: The clear solution is allowed to slowly evaporate at room temperature in a crystallizing dish covered with a perforated film (e.g., Parafilm) to control the rate of evaporation. Slow evaporation over several days to weeks promotes the growth of large, well-formed single crystals.

-

Isolation: Once suitable crystals have formed, they are carefully isolated from the mother liquor, washed with a small amount of cold deionized water, and dried on a filter paper.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Spectroscopic Properties of Aqueous Europium Nitrate Solutions

This technical guide provides a comprehensive overview of the spectroscopic properties of aqueous this compound solutions. It is designed to be a valuable resource for researchers, scientists, and drug development professionals working with lanthanide-based compounds and their applications. This document details the absorption and luminescence characteristics of europium(III) ions in a nitrate-rich aqueous environment, presents key quantitative data in a structured format, and outlines relevant experimental methodologies.

Introduction

Europium(III) ions are renowned for their distinct luminescent properties, characterized by sharp emission bands and long decay lifetimes. These features make them ideal candidates for a wide range of applications, including as luminescent probes in biological assays, contrast agents in medical imaging, and components in optoelectronic materials. In aqueous solutions, the spectroscopic properties of Eu(III) are highly sensitive to its immediate coordination environment. The nitrate anion (NO₃⁻), a common counter-ion, can directly coordinate with the Eu(III) ion, influencing its absorption and emission spectra. Understanding these interactions is crucial for the rational design and optimization of europium-based functional materials.

In dilute aqueous solutions of this compound, the Eu(III) ion primarily exists as an aquo complex, [Eu(H₂O)ₓ]³⁺, where x is typically 8 or 9[1]. However, at higher concentrations, nitrate ions can penetrate the inner coordination sphere, forming complexes such as [Eu(NO₃)(H₂O)ₙ]²⁺. This change in the coordination environment leads to noticeable alterations in the spectroscopic properties of the solution.

Spectroscopic Properties

Absorption Spectroscopy

The absorption spectrum of aqueous this compound is characterized by a series of weak, narrow bands in the ultraviolet and visible regions, corresponding to Laporte-forbidden f-f transitions within the 4f electron shell of the Eu(III) ion. While these transitions are formally forbidden by quantum mechanical selection rules, they gain intensity through vibronic coupling and interactions with the local crystal field.

One of the most studied absorption bands is the ⁷F₀ → ⁵L₆ transition, which occurs at approximately 395 nm. This transition is often used to excite the Eu(III) ion for luminescence studies. Other notable transitions include the ⁷F₀ → ⁵D₂ at around 465 nm and the ⁷F₀ → ⁵D₁ at approximately 526 nm[2]. The intensity of the ⁷F₀ → ⁵D₂ transition is particularly sensitive to the coordination environment and is considered a "hypersensitive transition"[2]. Changes in the intensity of this band can indicate alterations in the symmetry of the Eu(III) coordination sphere, such as the displacement of water molecules by nitrate ions.

Luminescence Spectroscopy

Upon excitation, aqueous this compound solutions exhibit characteristic red luminescence. The emission spectrum is dominated by a series of sharp peaks corresponding to transitions from the excited ⁵D₀ state to the various levels of the ⁷F ground state (⁵D₀ → ⁷Fⱼ, where J = 0, 1, 2, 3, 4).

The most prominent emission bands are:

-

⁵D₀ → ⁷F₁ (~590 nm): A magnetic dipole transition that is relatively insensitive to the coordination environment.

-

⁵D₀ → ⁷F₂ (~612 nm): An electric dipole transition that is hypersensitive to the local symmetry of the Eu(III) ion. The intensity of this transition increases significantly in asymmetric environments.

-

⁵D₀ → ⁷F₄ (~700 nm): Another electric dipole transition.

The intensity ratio of the ⁵D₀ → ⁷F₂ to the ⁵D₀ → ⁷F₁ transition is often used as a measure of the asymmetry of the ligand field around the europium ion[3]. In aqueous solutions, an increase in this ratio with increasing nitrate concentration suggests the displacement of water molecules by nitrate ions, leading to a less symmetric coordination environment.

Quantitative Spectroscopic Data

The following tables summarize the key quantitative spectroscopic data for aqueous this compound solutions as reported in the literature.

Table 1: Emission Wavelengths of Aqueous Europium(III) Nitrate

| Transition | Wavelength (nm) | Reference |

| ⁵D₀ → ⁷F₁ | ~590 | [3] |

| ⁵D₀ → ⁷F₂ | ~612 | [3] |

| ⁵D₀ → ⁷F₄ | ~700 |

Table 2: Fluorescence Lifetimes of Aqueous Europium(III) Nitrate Solutions

| Eu(NO₃)₃ Concentration (M) | Total Nitrate to Eu³⁺ Ratio | Fluorescence Lifetime (τ) (µs) | Reference |

| 0.004 | - | 110 | |

| 1 | - | 121 | |

| - | 53 | 138 | |

| 0.1 (for [Eu(NO₃)(H₂O)ₙ]²⁺) | - | 159 |

Experimental Protocols

This section provides an overview of the methodologies commonly employed for the spectroscopic characterization of aqueous this compound solutions.

Sample Preparation

-

Stock Solution Preparation: A stock solution of europium(III) nitrate is prepared by dissolving a known mass of high-purity Eu(NO₃)₃·6H₂O in deionized water. The exact concentration of Eu(III) can be verified by complexometric titration with EDTA.

-

Working Solutions: A series of working solutions with varying concentrations of this compound are prepared by diluting the stock solution.

-

Ionic Strength Adjustment: To study the effect of nitrate concentration independently of ionic strength, a non-coordinating salt like sodium perchlorate (NaClO₄) can be used to maintain a constant ionic strength across different samples.

-

pH Control: The pH of the solutions should be monitored and adjusted as necessary, as hydrolysis of the Eu(III) aqua ion can occur at higher pH values.

Absorption Spectroscopy

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is typically used.

-

Measurement: The absorption spectrum is recorded over the desired wavelength range (e.g., 350-600 nm) using a quartz cuvette with a defined path length (e.g., 1 cm). A blank solution containing deionized water and any background electrolyte is used as a reference.

Fluorescence Spectroscopy

-

Instrumentation: A spectrofluorometer equipped with a high-intensity light source (e.g., Xenon lamp) and a sensitive detector (e.g., photomultiplier tube) is required.

-

Excitation: The sample is excited at a wavelength corresponding to a Eu(III) absorption band, typically around 395 nm (⁷F₀ → ⁵L₆).

-

Emission Scan: The emission spectrum is recorded from approximately 550 nm to 750 nm to capture all the ⁵D₀ → ⁷Fⱼ transitions.

Fluorescence Lifetime Measurement

-

Instrumentation: A time-resolved fluorescence spectrometer is used. This can be based on either time-correlated single-photon counting (TCSPC) or pulsed-laser techniques.

-

Excitation: A pulsed light source, such as a flash lamp or a pulsed laser, is used to excite the sample at around 395 nm.

-

Decay Measurement: The decay of the fluorescence intensity at the peak of one of the emission bands (e.g., 612 nm) is recorded over time.

-

Data Analysis: The fluorescence lifetime (τ) is determined by fitting the decay curve to a single or multi-exponential function.

Data Interpretation and Theoretical Framework

Judd-Ofelt Theory

The Judd-Ofelt theory is a powerful theoretical framework used to analyze the intensities of f-f transitions in lanthanide ions[4]. It relates the experimentally observed oscillator strengths of the transitions to three phenomenological intensity parameters: Ω₂, Ω₄, and Ω₆. These parameters are sensitive to the local environment of the lanthanide ion.

-

Ω₂: Highly sensitive to the asymmetry of the coordination environment and the covalency of the metal-ligand bonds.

-

Ω₄ and Ω₆: More related to the bulk properties of the medium and long-range effects.

Visualizations

Logical Workflow for Spectroscopic Analysis

Caption: Logical workflow for the spectroscopic analysis of aqueous this compound solutions.

Influence of Nitrate on Eu(III) Coordination and Spectroscopy

Caption: Influence of nitrate concentration on the Eu(III) coordination sphere and resulting spectroscopic changes.

Conclusion

The spectroscopic properties of aqueous this compound solutions are intricately linked to the coordination chemistry of the Eu(III) ion. The inner-sphere coordination of nitrate ions leads to distinct and measurable changes in the absorption and, more prominently, the luminescence spectra. Specifically, an increase in nitrate concentration results in an enhanced intensity of the hypersensitive ⁵D₀ → ⁷F₂ transition and a longer fluorescence lifetime, both indicative of a more asymmetric and less quenched coordination environment. This detailed understanding is fundamental for the development of europium-based materials and technologies where precise control of spectroscopic properties is paramount. This guide provides a foundational understanding and practical methodologies for researchers and professionals engaged in this exciting field.

References

Europium Nitrate as a Precursor for Red-Emitting Phosphors: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the utilization of europium (III) nitrate as a precursor in the synthesis of red-emitting phosphors. It is intended for researchers, scientists, and professionals in materials science and drug development who are engaged in the design and fabrication of luminescent materials. This document details various synthesis methodologies, including combustion, hydrothermal, and sol-gel techniques, offering step-by-step experimental protocols. A comparative analysis of the structural and photoluminescent properties of the resulting phosphors is presented through systematically structured data tables. Furthermore, this guide incorporates visual representations of experimental workflows and the fundamental energy level transitions of the europium ion using the DOT language for clear and concise understanding.

Introduction

Red-emitting phosphors activated by trivalent europium (Eu³⁺) ions are critical components in a myriad of modern technologies, including solid-state lighting, displays, and biomedical imaging. The choice of the europium precursor is a pivotal factor influencing the synthesis process and the ultimate performance of the phosphor. Europium (III) nitrate (Eu(NO₃)₃·nH₂O) is a widely employed precursor due to its high solubility in water and various organic solvents, facilitating its homogeneous incorporation into diverse host lattices. This guide explores the application of europium nitrate in the synthesis of various red-emitting phosphors, focusing on the practical aspects of experimental procedures and the resulting material properties.

Synthesis Methodologies

The selection of a synthesis method plays a crucial role in determining the morphology, particle size, crystallinity, and, consequently, the luminescent properties of the final phosphor product. This section provides detailed experimental protocols for three common and effective synthesis techniques that utilize this compound as the europium source.

Solution Combustion Synthesis

Solution combustion synthesis is a rapid, energy-efficient method that involves an exothermic redox reaction between metal nitrates (oxidizers) and an organic fuel (reductant), such as urea or glycine. This process typically yields fine, crystalline powders.

Experimental Protocol for Y₂O₃:Eu³⁺ Synthesis:

-

Precursor Solution Preparation:

-

Dissolve stoichiometric amounts of yttrium nitrate (Y(NO₃)₃·6H₂O) and this compound (Eu(NO₃)₃·6H₂O) in a minimum amount of deionized water in a beaker. The molar ratio of Y³⁺ to Eu³⁺ is typically varied to optimize luminescence, with common doping concentrations ranging from 1 to 10 mol%.

-

Add urea (CO(NH₂)₂) to the solution as the fuel. A fuel-to-oxidizer ratio of 1:1 to 3:1 is commonly used.

-

-

Combustion Process:

-

Place the beaker containing the precursor solution into a preheated muffle furnace maintained at 500-600 °C.

-

The solution will initially dehydrate, followed by decomposition and the ignition of a self-sustaining combustion reaction, which typically lasts for a few minutes. This process should be carried out in a well-ventilated fume hood.

-

The result is a voluminous, foamy, and lightweight powder.

-

-

Post-Combustion Treatment:

-

Allow the product to cool to room temperature.

-

Gently grind the resulting powder using an agate mortar and pestle to break up any soft agglomerates.

-

For improved crystallinity and luminescence, the powder can be subsequently calcined at a higher temperature, typically ranging from 800 °C to 1400 °C, for 2-4 hours.

-

Hydrothermal Synthesis

Hydrothermal synthesis involves a chemical reaction in an aqueous solution above the boiling point of water within a sealed vessel called an autoclave. This method allows for excellent control over particle size, morphology, and crystallinity.

Experimental Protocol for GdPO₄:Eu³⁺ Synthesis: [1]

-

Precursor Solution Preparation:

-

Prepare separate aqueous solutions of gadolinium nitrate (Gd(NO₃)₃·6H₂O) and this compound (Eu(NO₃)₃·6H₂O) of desired concentrations.

-

Prepare an aqueous solution of a phosphate source, such as ammonium dihydrogen phosphate (NH₄H₂PO₄).

-

Mix the gadolinium nitrate and this compound solutions in the desired molar ratio.

-

-

Reaction and Crystallization:

-

Slowly add the phosphate solution to the mixed rare-earth nitrate solution under constant stirring.

-

Adjust the pH of the resulting solution using a dilute acid (e.g., HNO₃) or base (e.g., NH₄OH) to a desired value, as pH significantly influences the morphology of the final product.[1]

-

Transfer the final solution into a Teflon-lined stainless-steel autoclave.

-

Seal the autoclave and heat it in an oven at a temperature between 120 °C and 200 °C for a period of 12 to 24 hours.

-

-

Product Recovery:

-

After the reaction, allow the autoclave to cool down to room temperature naturally.

-

Collect the precipitate by centrifugation or filtration.

-

Wash the product several times with deionized water and ethanol to remove any unreacted precursors and byproducts.

-

Dry the final powder in an oven at 60-80 °C for several hours.

-

A subsequent calcination step at 600-900 °C can be performed to enhance crystallinity and luminescence.

-

Sol-Gel Synthesis

The sol-gel method is a versatile wet-chemical technique for fabricating materials from a chemical solution which acts as a precursor for an integrated network (or gel) of either discrete particles or network polymers.

Experimental Protocol for Ba₂SiO₄:Eu³⁺ Synthesis: [2]

-

Sol Formation:

-

Dissolve barium nitrate (Ba(NO₃)₂) and this compound (Eu(NO₃)₃·6H₂O) in a mixture of ethanol and deionized water.

-

In a separate container, hydrolyze a silicon precursor, such as tetraethyl orthosilicate (TEOS), by adding it to an ethanol/water mixture, often with an acid or base catalyst (e.g., HCl or NH₄OH) to control the hydrolysis and condensation rates.

-

Slowly add the silicon-containing sol to the barium and this compound solution under vigorous stirring.

-

-

Gelation:

-

Continue stirring the mixture at room temperature until a transparent gel is formed. This process can take several hours.

-

Age the gel for 24-48 hours at room temperature to allow for further condensation and strengthening of the gel network.

-

-

Drying and Calcination:

-

Dry the gel in an oven at 80-120 °C for 12-24 hours to remove the solvent, resulting in a xerogel.

-

Grind the xerogel into a fine powder.

-

Calcination of the powder is performed at high temperatures, typically between 800 °C and 1100 °C, for several hours to induce crystallization and form the desired Ba₂SiO₄:Eu³⁺ phosphor.[2]

-

Data Presentation: Quantitative Analysis of Phosphor Properties

The properties of red-emitting phosphors synthesized using this compound are highly dependent on the host material and the synthesis method. The following tables summarize key quantitative data from the literature for phosphors prepared by the aforementioned techniques.

Table 1: Properties of Red-Emitting Phosphors via Combustion Synthesis

| Phosphor Host | Dopant Conc. (mol%) | Fuel | Calcination Temp. (°C) | Crystallite Size (nm) | Emission Peak (nm) | Quantum Yield (%) | Decay Time (ms) |

| Y₂O₃:Eu³⁺ | 5 | Urea | 1000 | ~45 | 611 | 7[3] | 1.2 - 2.5 |

| Gd₂O₃:Eu³⁺ | 5 | Glycine | 900 | 20 - 40 | 612 | ~10 | 1.8 |

| Al₂O₃:Eu³⁺ | 5 | Urea | 1000 | - | 615 | - | - |

| ZrO₂:Eu³⁺ | 1 - 11 | ODH | 400 | 7 - 17 | 605 | - | - |

Table 2: Properties of Red-Emitting Phosphors via Hydrothermal Synthesis

| Phosphor Host | Dopant Conc. (mol%) | Reaction Temp. (°C) | Reaction Time (h) | Particle Size | Emission Peak (nm) | Quantum Yield (%) | Decay Time (ms) |

| GdPO₄:Eu³⁺ | 50 | 180 | 24 | Rod-like, ~100 nm length | 592, 613 | - | ~2.5 |

| Gd₂O₃:Eu³⁺ | 9 | 180 | 48 | Rod-like, 20-30 nm diameter | 611 | - | 1.24 - 2.88[4] |

| Ca₂SiO₄:Eu³⁺ | 5 | 200 | 72 | 20 nm | 612, 712 | 87.95 | - |

Table 3: Properties of Red-Emitting Phosphors via Sol-Gel Synthesis

| Phosphor Host | Dopant Conc. (mol%) | Calcination Temp. (°C) | Crystallite Size (nm) | Emission Peak (nm) | Quantum Yield (%) | Decay Time (ms) |

| Ba₂SiO₄:Eu³⁺ | 4 | 1100 | - | 615 | 72.6[2] | - |

| CaSiO₃:Eu³⁺ | 5 | 900 | 30 - 35 | 610 | ~33 | - |

| Y₂O₃:Eu³⁺ | 10 | 600 | ~15 | 607, 622 | >30 | - |

Characterization Techniques

The synthesized phosphor powders require thorough characterization to understand their structural, morphological, and luminescent properties.

-

X-ray Diffraction (XRD): Used to identify the crystalline phase and determine the average crystallite size of the phosphor powders. Measurements are typically performed using a diffractometer with Cu Kα radiation (λ = 1.5406 Å).

-

Scanning Electron Microscopy (SEM): Provides information on the particle size, shape, and surface morphology of the phosphor materials.

-

Photoluminescence (PL) Spectroscopy: Essential for evaluating the optical properties. A spectrofluorometer equipped with a xenon lamp as the excitation source is commonly used to record excitation and emission spectra. The quantum yield, a critical parameter for phosphor performance, can be measured using an integrating sphere.

Visualizations: Workflows and Energy Levels

Visual diagrams are crucial for understanding complex processes and relationships. The following diagrams were generated using the DOT language.

Caption: General experimental workflow for the synthesis and characterization of red-emitting phosphors.

Caption: Simplified workflows for combustion, hydrothermal, and sol-gel synthesis methods.

Caption: Representative energy level diagram for Eu³⁺ ions in a host lattice.

Conclusion

This compound serves as an excellent and versatile precursor for the synthesis of a wide array of red-emitting phosphors. The choice of synthesis methodology—combustion, hydrothermal, or sol-gel—profoundly impacts the physicochemical and luminescent properties of the final material. This guide has provided detailed experimental protocols and comparative data to aid researchers in the selection and implementation of the most suitable synthesis strategy for their specific application, whether it be for advanced lighting, high-resolution displays, or sensitive biomedical probes. The continued exploration of novel host materials and optimization of synthesis conditions using this compound will undoubtedly lead to the development of next-generation red-emitting phosphors with enhanced performance characteristics.

References

The Europium Effect: A Technical Guide to Optimizing Luminescence Intensity through Nitrate Doping Concentration

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical relationship between europium nitrate doping concentration and the resulting luminescence intensity in various host materials. Understanding this relationship is paramount for developing highly efficient phosphors for applications ranging from advanced bio-imaging and assays to solid-state lighting and anti-counterfeiting technologies. This document provides a comprehensive overview of the underlying principles, detailed experimental protocols, and quantitative data to guide researchers in optimizing their material synthesis and characterization processes.

Core Principles: Luminescence Activation and Concentration Quenching

The luminescence of a phosphor is initiated by the absorption of excitation energy by the host material or directly by the dopant ion, in this case, trivalent europium (Eu³⁺). This energy excites the Eu³⁺ ions to a higher energy state. The subsequent relaxation of these ions to their ground state results in the emission of photons, perceived as luminescence. The intensity of this emission is directly proportional to the number of excited Eu³⁺ ions that undergo radiative decay.

Initially, increasing the concentration of this compound in the precursor mixture leads to a higher density of Eu³⁺ ions within the host lattice. This, in turn, increases the probability of energy absorption and subsequent emission, resulting in a proportional rise in luminescence intensity.[1][2]

However, this trend does not continue indefinitely. As the concentration of Eu³⁺ ions surpasses an optimal threshold, the average distance between adjacent ions decreases significantly. This proximity facilitates non-radiative energy transfer between neighboring Eu³⁺ ions, a phenomenon known as concentration quenching .[1] Instead of emitting a photon, an excited Eu³⁺ ion transfers its energy to a nearby Eu³⁺ ion, which may then relax non-radiatively, dissipating the energy as heat (phonons). This process effectively reduces the quantum yield of the phosphor, leading to a decrease in the overall luminescence intensity.[1] The dominant mechanism for concentration quenching in many Eu³⁺-doped phosphors is dipole-dipole interaction.[3][4]

Data Presentation: Europium Concentration vs. Relative Luminescence Intensity

The optimal doping concentration of europium is highly dependent on the host material, its crystal structure, and the synthesis method employed. The following tables summarize the observed relationship between Eu³⁺ concentration and relative luminescence intensity for several common phosphor hosts.

Table 1: Y₂O₃:Eu³⁺ (Yttrium Oxide)

| Eu³⁺ Concentration (mol%) | Relative Luminescence Intensity (Arbitrary Units) | Optimal Concentration (mol%) | Reference |

| 2 | Increasing | [5] | |

| 3 | - | 3 | [6] |

| 5 | Increasing | 5 | [7] |

| 6 | Maximum | 6 | [5] |

| 7 | Decreasing | [5] | |

| 8 | Decreasing | [5] | |

| 10 | Decreasing | [5] | |

| 12 | Decreasing | [5] | |

| 15 | Decreasing | [5] |

Note: The variability in optimal concentration for Y₂O₃:Eu³⁺ highlights the significant influence of synthesis conditions on luminescent properties.

Table 2: SrY₂O₄:Eu³⁺ (Strontium Yttrium Oxide)

| Eu³⁺ Concentration (mol%) | Relative Luminescence Intensity Trend | Optimal Concentration (mol%) | Reference |

| 0.1 | Increasing | [1] | |

| ... | Increasing | [1] | |

| 2.0 | Maximum | 2.0 | [1] |

| 2.5 | Decreasing | [1] |

Table 3: Other Host Materials

| Host Material | Optimal Eu³⁺ Concentration | Reference |

| ZnGa₂O₄ | 0.1 mol% | [3] |

| SrGd₂O₄ | 0.30 mol | [8] |

| LaF₃ | ~23% | [9] |

| Y₂₋ₓEuₓMo₃O₁₂ | 80 mol% | [2] |

| YSAO | 60 mol% | [10] |

| NaIn₁₋ₓ(MoO₄)₂ | Intensity increases up to 90% (no quenching observed) | [11] |

Experimental Protocols

Synthesis of Europium-Doped Phosphors via Solid-State Reaction

This method is a widely used technique for the synthesis of crystalline phosphors.

Materials and Reagents:

-

Host material precursors (e.g., Y₂O₃, SrCO₃, etc. - high purity)

-

Europium(III) nitrate hexahydrate (Eu(NO₃)₃·6H₂O) or Europium(III) oxide (Eu₂O₃) (99.99% purity)

-

Flux (e.g., boric acid), optional

-

Ethanol or acetone for mixing

-

Alumina crucibles

-

Agate mortar and pestle

-

High-temperature tube furnace

Procedure:

-

Stoichiometric Calculation: Calculate the molar ratios of the precursors required to achieve the desired doping concentrations.

-

Weighing and Mixing: Accurately weigh the precursor materials.

-

Grinding: Transfer the powders to an agate mortar. Add a small amount of ethanol or acetone to facilitate wet grinding. Grind the mixture for 30-60 minutes to ensure a homogeneous mixture.

-

Drying: Transfer the ground powder to a beaker and dry in an oven at 80-100°C to completely evaporate the solvent.

-

Calcination/Sintering: Place the dried powder in an alumina crucible and transfer it to a high-temperature furnace. Heat the sample according to a specific temperature profile (e.g., ramp to 1200-1600°C and hold for several hours) in a controlled atmosphere (air or a reducing atmosphere, depending on the desired europium valence state).

-

Cooling and Pulverization: Allow the furnace to cool down to room temperature naturally. The resulting sintered cake is then ground into a fine powder using an agate mortar and pestle.

Measurement of Luminescence Intensity

Photoluminescence (PL) spectroscopy is the standard technique for measuring the emission intensity of phosphors.

Instrumentation:

-

Fluorescence Spectrometer

-

Excitation Source (e.g., Xenon lamp, UV laser)

-

Monochromators (for excitation and emission wavelength selection)

-

Detector (e.g., Photomultiplier tube - PMT)

-

Sample holder

Procedure:

-

Sample Preparation: Prepare a series of phosphor samples with varying this compound doping concentrations. Ensure each sample is a fine, homogeneous powder.

-

Instrument Setup:

-

Turn on the excitation source and allow it to stabilize.

-

Set the excitation wavelength to a value that corresponds to a strong absorption band of the host material or the Eu³⁺ ion (e.g., 254 nm, 395 nm).

-

Set the emission scan range to cover the characteristic emission peaks of Eu³⁺ (typically 550 nm to 720 nm). The most intense peak is often the ⁵D₀ → ⁷F₂ transition around 612 nm.

-

Optimize the slit widths for both excitation and emission monochromators to balance signal intensity and spectral resolution.

-

-

Measurement:

-

Load the first sample into the sample holder.

-

Acquire the emission spectrum.

-

Record the intensity of the main emission peak (e.g., at 612 nm).

-

Repeat the measurement for all samples with different doping concentrations, ensuring that all instrument parameters (e.g., excitation wavelength, slit widths, detector voltage) are kept constant for a valid comparison.

-

-

Data Analysis:

-

Plot the measured luminescence intensity as a function of the europium doping concentration.

-

Identify the optimal doping concentration that yields the maximum luminescence intensity.

-

Visualization of Core Concepts

The relationship between doping concentration and luminescence intensity can be visualized as a balance between the number of luminescent centers and the onset of quenching effects.

Conclusion

The optimization of luminescence intensity in europium-doped phosphors is a nuanced process that requires careful control of the dopant concentration. While increasing the this compound content in the synthesis precursors initially enhances brightness, exceeding the optimal concentration for a given host material will invariably lead to concentration quenching and a reduction in luminescent efficiency. The data and protocols presented in this guide serve as a foundational resource for researchers aiming to develop and characterize high-performance luminescent materials for a wide array of scientific and technological applications. It is crucial to experimentally determine the optimal doping concentration for each specific host system and synthesis method to achieve maximum performance.

References

- 1. Optimizing the luminescence efficiency of an europium (Eu3+) doped SrY2O4 phosphor for flexible display and lighting applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Synergetic Contributions of High Quenching Concentration and Tuned Square Antiprism Geometry Boosting Far‐Red Emission of Eu3+ with Near‐Unit Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Concentration quenching inhibition and fluorescence enhancement in Eu3+-doped molybdate red phosphors with two-phase mixing - PMC [pmc.ncbi.nlm.nih.gov]

Measuring the Light: A Technical Guide to Quantum Yield Determination of Europium Nitrate Complexes in Solution

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the principles and practices involved in the measurement of photoluminescence quantum yields of europium nitrate complexes in solution. This document is intended to serve as a core resource for researchers and professionals in the fields of chemistry, materials science, and drug development who are working with luminescent lanthanide complexes.

Introduction to Quantum Yield

The photoluminescence quantum yield (Φ) is a fundamental parameter that quantifies the efficiency of the conversion of absorbed photons into emitted photons by a luminescent molecule.[1] It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[2] For europium complexes, a high quantum yield is crucial for applications in areas such as bio-imaging, sensors, and organic light-emitting diodes (OLEDs).[3][4][5]

The overall quantum yield (Φtotal) of a lanthanide complex upon ligand excitation is a product of two key factors: the efficiency of the energy transfer from the ligand to the lanthanide ion (ηsens), and the intrinsic quantum yield of the lanthanide ion (ΦLn) itself.[6]

Theoretical Framework: The "Antenna Effect" and Judd-Ofelt Theory

The luminescence of europium(III) ions in solution is typically sensitized through a process known as the "antenna effect". In this mechanism, organic ligands with strong absorption bands absorb incident light and efficiently transfer the excitation energy to the central Eu(III) ion, which then emits its characteristic sharp and long-lived luminescence.[7]

The radiative properties of the Eu(III) ion, including its radiative lifetime, are governed by the principles of Judd-Ofelt theory.[8] This theory provides a framework for understanding and calculating the intensities of the f-f electronic transitions of lanthanide ions in different chemical environments.[9][10][11][12] The intensity of the hypersensitive 5D0 → 7F2 transition of Eu(III) is particularly sensitive to the coordination environment and is often used to probe the symmetry around the ion.[12]

Experimental Measurement of Quantum Yield

The determination of the photoluminescence quantum yield can be performed using two primary methods: the absolute method and the relative method.

Absolute Method

The absolute method involves the use of an integrating sphere to collect all the photons emitted by the sample.[1][13][14] This technique directly measures the ratio of emitted to absorbed photons without the need for a reference standard. While being the more direct approach, it requires specialized equipment.

Relative Method

The relative method is more commonly employed and involves comparing the luminescence of the sample of interest to that of a well-characterized standard with a known quantum yield.[1][2][13][15][16] This method is experimentally simpler and can be performed using a standard spectrofluorometer and a UV-Vis spectrophotometer.

The quantum yield of the unknown sample (Φx) is calculated using the following equation:[1]

Φx = Φst * (Ast / Ax) * (Ix / Ist) * (ηx2 / ηst2)

Where:

-

Φ is the quantum yield

-

A is the absorbance at the excitation wavelength

-

I is the integrated emission intensity

-

η is the refractive index of the solvent

-

The subscripts 'x' and 'st' refer to the unknown sample and the standard, respectively.

To minimize errors, the absorbance of both the sample and standard solutions at the excitation wavelength should be kept low, typically below 0.1, to avoid inner filter effects.[15]

Experimental Protocols

Preparation of this compound Complex Solutions

-

Solvent Selection: Choose a solvent in which both the this compound complex and the chosen quantum yield standard are soluble. Common solvents include acetonitrile, dichloromethane, and methanol.[3][6] The solvent should be of spectroscopic grade to minimize interference from impurities.

-

Concentration: Prepare stock solutions of the this compound complex and the standard. From these, prepare a series of dilute solutions with absorbances in the range of 0.01 to 0.1 at the excitation wavelength. This is crucial to ensure linearity between absorbance and concentration and to avoid self-quenching.[16]

Selection of a Quantum Yield Standard

The choice of a suitable standard is critical for accurate relative quantum yield measurements. The standard should have the following properties:

-

A well-defined and stable quantum yield.[17]

-

Absorption and emission profiles that are in a similar spectral region to the sample.[1]

-

Good photostability under the experimental conditions.

Quinine sulfate in 0.1 M sulfuric acid or 0.1 M perchloric acid is a widely used standard for the blue-violet region.[18][19][20][21][22] Rhodamine dyes are often used for the green-orange region.[2] For europium complexes, other europium or terbium complexes with known quantum yields can also be used as secondary standards.[17]

Spectroscopic Measurements

-

Absorption Spectra: Record the UV-Vis absorption spectra of both the sample and standard solutions using a spectrophotometer. Determine the absorbance at the chosen excitation wavelength.

-

Emission Spectra: Record the corrected emission spectra of both the sample and standard solutions using a spectrofluorometer. The excitation wavelength should be the same for both the sample and the standard. It is important to use corrected emission spectra to account for the wavelength-dependent sensitivity of the detector.

-

Integration of Emission Spectra: Calculate the integrated area under the corrected emission spectra for both the sample and the standard.

Luminescence Lifetime Measurement

The luminescence lifetime (τ) is another important photophysical parameter that provides information about the excited state dynamics of the europium complex. It can be measured using a time-resolved spectrofluorometer. The observed lifetime can be used to calculate the intrinsic quantum yield (ΦLn) if the radiative lifetime (τR) is known (ΦLn = τ / τR).[6] The radiative lifetime can be estimated from the emission spectrum using the principles of Judd-Ofelt theory.[6][8] The number of water molecules coordinated to the europium ion, which can quench the luminescence, can also be estimated from lifetime measurements in H2O and D2O.

Data Presentation: Quantum Yields of Europium Complexes

The following tables summarize some reported quantum yield values for various europium complexes in different environments.

Table 1: Quantum Yields of Europium(III) β-diketonate Complexes

| Complex | Solvent/Matrix | Quantum Yield (Φ) | Reference |

| [Eu(β-diketonate)3(DPEPO)] | Dichloromethane | up to 80% | [23] |

| [Eu(β-diketonate)3(DPEPO)] | PMMA | up to 80% | [23] |

| Tridentate Eu(III) complexes with diphenylphosphoryl | Dichloromethane | > 80% | [24] |

| Tridentate Eu(III) complexes with diphenylphosphoryl | Powder | up to 91% | [24] |

| [Eu(hth)3(tppo)2] | Dichloromethane | 66% | [3] |

Table 2: Quantum Yields of Other Europium(III) Complexes

| Complex | Solvent/Matrix | Quantum Yield (Φ) | Reference |

| Europium(III) complexes with tridentate isoquinoline derivatives | Solid State | up to 94% | [25] |

| [Eu(β-diketonate)3(DPEPO)] | Solution | up to 0.76 | [6] |

| [Eu(β-diketonate)3(DPEPO)] | PMMA | comparable to solution | [6] |

| [Eu(L2)Cl(H2O)3] | - | 50% | [5] |

| [Eu(L5)Cl(H2O)3] | - | 53% | [5] |

Mandatory Visualizations

The following diagrams illustrate the key workflows and relationships in quantum yield measurements.

Caption: Experimental workflow for relative quantum yield measurement.

Caption: Simplified energy transfer pathway in a europium complex ("Antenna Effect").

References

- 1. shimadzu.com [shimadzu.com]

- 2. jascoinc.com [jascoinc.com]

- 3. Highly Luminescent Europium(III) Complexes in Solution and PMMA-Doped Films for Bright Red Electroluminescent Devices - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Long-lived two-photon excited luminescence of water-soluble europium complex: applications in biological imaging using two-photon scanning microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. s3.smu.edu [s3.smu.edu]

- 6. Europium complexes with high total photoluminescence quantum yields in solution and in PMMA - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. usb.ac.ir [usb.ac.ir]

- 8. Judd–Ofelt theory - Wikipedia [en.wikipedia.org]

- 9. Judd-Ofelt Analysis of a Dendrtic Type Europium Complex/Silicone Rubber | Scientific.Net [scientific.net]

- 10. researchgate.net [researchgate.net]

- 11. arxiv.org [arxiv.org]

- 12. Exploring vivid red light emanating europium complexes incorporating a β-ketoester antenna for advanced displays: a detailed photophysical, Judd–Ofelt and computational investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Making sure you're not a bot! [opus4.kobv.de]

- 14. pubs.rsc.org [pubs.rsc.org]

- 15. iss.com [iss.com]

- 16. static.horiba.com [static.horiba.com]

- 17. publications.iupac.org [publications.iupac.org]

- 18. QUININE SULFATE AS A FLUORESCENCE QUANTUM YIELD STANDARD: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 19. QUININE SULFATE AS A FLUORESCENCE QUANTUM YIELD STANDARD | Semantic Scholar [semanticscholar.org]

- 20. scispace.com [scispace.com]

- 21. Goodbye to Quinine in Sulfuric Acid Solutions as a Fluorescence Quantum Yield Standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. dreem.openfluor.org [dreem.openfluor.org]

- 23. Europium complexes with high total photoluminescence quantum yields in solution and in PMMA - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Luminescent europium(iii) complexes based on tridentate isoquinoline ligands with extremely high quantum yield - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Green Synthesis of Europium Oxide Nanoparticles Using Europium Nitrate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the green synthesis of europium oxide (Eu₂O₃) nanoparticles, a promising avenue in nanomedicine and materials science. By leveraging the reducing and capping properties of phytochemicals found in plant extracts, this methodology offers an eco-friendly, cost-effective, and simple alternative to conventional chemical and physical synthesis routes. This document provides a comprehensive overview of the synthesis process using various plant-based reagents with europium nitrate as the precursor, detailed experimental protocols, quantitative analysis of the resulting nanoparticles, and an exploration of the underlying synthesis mechanisms.

Introduction

Europium oxide nanoparticles are gaining significant attention due to their unique luminescent, catalytic, and biomedical properties. Traditional synthesis methods often involve hazardous chemicals, high temperatures, and complex procedures. Green synthesis emerges as a sustainable alternative, utilizing natural resources to produce nanoparticles with desirable characteristics. This guide focuses on the use of plant extracts, rich in bioactive compounds such as flavonoids, polyphenols, and terpenoids, which act as natural reducing and capping agents in the synthesis of Eu₂O₃ nanoparticles from this compound.

Synthesis Methodologies and Experimental Protocols

The green synthesis of europium oxide nanoparticles primarily involves the preparation of a plant extract followed by its reaction with a this compound solution. The phytochemicals in the extract reduce the europium ions (Eu³⁺) to form europium oxide nanoparticles, and subsequently stabilize them by forming a capping layer on their surface, preventing agglomeration.

Synthesis Using Hibiscus sabdariffa (Roselle) Flower Extract

Hibiscus sabdariffa is rich in anthocyanins, which are potent natural antioxidants and act as excellent reducing and capping agents.

Experimental Protocol:

-

Preparation of Hibiscus sabdariffa Flower Extract:

-

Weigh 5 grams of dried Hibiscus sabdariffa flower powder.[1]

-

Add the powder to 100 mL of deionized water in a sterile flask.[1]

-

Heat the mixture to boiling and maintain it at this temperature for 15 minutes with continuous stirring.[1]

-

Allow the extract to cool to room temperature.

-

Filter the extract using Whatman No. 1 filter paper to remove any solid residues.[1] The resulting clear, reddish solution is the Hibiscus sabdariffa flower extract.

-

-

Synthesis of Europium Oxide Nanoparticles:

-

Dissolve 1 gram of europium (III) nitrate pentahydrate (Eu(NO₃)₃·5H₂O) in 100 mL of the prepared Hibiscus sabdariffa flower extract.[2]

-

Stir the solution continuously at room temperature. The reaction is typically complete within a few hours, indicated by a color change and the formation of a precipitate.

-

Collect the precipitate by centrifugation at 10,000 rpm for 15 minutes.

-

Wash the pellet multiple times with deionized water and then with ethanol to remove any unreacted precursors and byproducts.

-

Dry the purified precipitate in a hot air oven at 100°C.[2]

-

Anneal the dried powder in a muffle furnace at temperatures ranging from 300°C to 700°C for 2 hours to obtain crystalline Eu₂O₃ nanoparticles.[2]

-

Synthesis Using Vitex trifolia Leaf Extract

Vitex trifolia leaves are a source of various phytochemicals that can effectively mediate the synthesis of metal oxide nanoparticles.

Experimental Protocol:

-

Preparation of Vitex trifolia Leaf Extract:

-

Wash fresh Vitex trifolia leaves thoroughly with deionized water to remove any dust and impurities.

-

Shade-dry the leaves for several days until they are crisp.

-

Grind the dried leaves into a fine powder.

-

Disperse a known weight of the leaf powder in deionized water (e.g., 10 g in 100 mL).

-

Heat the suspension at a controlled temperature (e.g., 60-80°C) for 1-2 hours with constant stirring.

-

Cool the extract to room temperature and filter it through Whatman No. 1 filter paper.

-

-

Synthesis of Europium Oxide Nanoparticles:

-

Prepare a 1mM solution of this compound in deionized water.

-

Add the Vitex trifolia leaf extract to the this compound solution dropwise under vigorous stirring. The ratio of extract to metal salt solution can be optimized (e.g., 1:10 v/v).

-

Observe the reaction mixture for a color change, which indicates the formation of nanoparticles.

-

Continue stirring for a few hours to ensure the completion of the reaction.

-

Separate the synthesized nanoparticles by centrifugation, followed by washing with deionized water and ethanol.

-

Dry the nanoparticles in an oven at a moderate temperature (e.g., 80°C).

-

Calcination at higher temperatures (e.g., 500°C) can be performed to enhance the crystallinity of the Eu₂O₃ nanoparticles.

-

Quantitative Data and Characterization

The successful synthesis and properties of the europium oxide nanoparticles are confirmed through various characterization techniques. The quantitative data derived from these analyses are crucial for understanding the efficiency of the synthesis process and the potential applications of the nanoparticles.

Table 1: Physicochemical Properties of Green Synthesized Europium Oxide Nanoparticles

| Parameter | Hibiscus sabdariffa Method | Vitex trifolia Method | Characterization Technique |

| Average Particle Size | 14 - 25 nm[2] | Data Not Available | Transmission Electron Microscopy (TEM), X-ray Diffraction (XRD) |

| Morphology | Mixed population of crystalline particles[2] | Data Not Available | Scanning Electron Microscopy (SEM), TEM |

| Crystal Structure | Body-centered cubic (BCC)[2] | Data Not Available | XRD |

| Purity (Elemental Composition) | Data Not Available | Data Not Available | Energy Dispersive X-ray Spectroscopy (EDX) |

| Yield | Data Not Available | Data Not Available | Gravimetric Analysis |

Table 2: Antimicrobial Activity of Green Synthesized Europium Oxide Nanoparticles

| Microorganism | Hibiscus sabdariffa Method (MIC in µg/mL) | Vitex trifolia Method (MIC in µg/mL) |

| Escherichia coli | Data Not Available | Data Not Available |

| Staphylococcus aureus | Data Not Available | Data Not Available |

Note: The current literature on the green synthesis of europium oxide nanoparticles is limited in providing extensive quantitative data on purity, yield, and antimicrobial activity. Further research is required to populate these fields comprehensively.

Visualization of Experimental Workflow and Proposed Mechanism

Experimental Workflow

The general workflow for the green synthesis of europium oxide nanoparticles using plant extracts can be visualized as a series of sequential steps.

Caption: Experimental workflow for the green synthesis of Eu₂O₃ nanoparticles.

Proposed Synthesis Mechanism

The synthesis of europium oxide nanoparticles is driven by the phytochemicals present in the plant extract, which perform a dual role of reduction and stabilization.

Caption: Proposed mechanism of phytochemical-mediated Eu₂O₃ nanoparticle synthesis.

The proposed mechanism involves an initial chelation of europium ions by the hydroxyl and carboxyl groups of phytochemicals like anthocyanins. This is followed by the reduction of the complexed Eu³⁺ ions and subsequent hydrolysis to form Eu₂O₃ nuclei. These nuclei are then capped by the organic molecules from the plant extract, which prevents their aggregation and controls their growth, leading to the formation of stable nanoparticles.

Conclusion

The green synthesis of europium oxide nanoparticles using plant extracts and this compound is a promising, sustainable, and efficient method. This guide provides foundational protocols and insights for researchers and professionals in the field. While the potential of this approach is evident, further research is necessary to optimize the synthesis parameters for controlling nanoparticle size and morphology, to quantify the yield and purity of the synthesized nanoparticles, and to thoroughly evaluate their biological activities for various applications, including drug delivery and bioimaging. The exploration of a wider variety of plant extracts and the detailed elucidation of the synthesis mechanisms will further advance this exciting area of nanotechnology.

References

Unveiling the Luminescent Soul of Europium Nitrate: A Technical Guide to its Photoluminescence in Diverse Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fascinating photoluminescent properties of europium nitrate when dissolved in a variety of solvents. The intrinsic characteristics of the trivalent europium ion (Eu³⁺), particularly its sharp, long-lived emission, make it a valuable tool in diverse applications, from bio-imaging and sensing to materials science. However, the immediate environment surrounding the Eu³⁺ ion, dictated by the choice of solvent, profoundly influences its luminescent behavior. This guide provides a comprehensive overview of these solvent-dependent effects, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying principles.

The Influence of the Solvent Environment on Europium's Glow

The luminescence of europium(III) ions is characterized by transitions within the 4f electronic shell. The most prominent of these is the ⁵D₀ → ⁷F₂ transition, which is responsible for the characteristic intense red emission.[1] However, the intensity, lifetime, and quantum yield of this emission are not solely intrinsic properties of the ion but are highly susceptible to the surrounding solvent molecules.

Several key factors related to the solvent play a crucial role:

-

Coordination Sphere: Solvent molecules can directly coordinate with the Eu³⁺ ion, influencing the symmetry of its local environment. This, in turn, affects the probabilities of the electronic transitions and, consequently, the emission intensity.[2]

-

Vibrational Quenching: High-frequency vibrations, such as the O-H stretching in water and alcohols, can lead to non-radiative de-excitation of the excited Eu³⁺ ion, a process known as vibrational quenching.[3] This significantly reduces the luminescence intensity and lifetime. Deuterated solvents, with their lower frequency O-D vibrations, can mitigate this quenching effect.[3]

-

The "Antenna Effect": In many practical applications, organic ligands are used to form complexes with europium. These ligands can absorb excitation energy much more efficiently than the Eu³⁺ ion itself and then transfer this energy to the ion, a mechanism known as the "antenna effect".[4][5] The solvent can influence the efficiency of this energy transfer process.

Quantitative Analysis of Photoluminescence Parameters

The following tables summarize key quantitative data on the photoluminescence of this compound and its complexes in different solvents, compiled from various studies.

| Solvent | Excitation Wavelength (nm) | Major Emission Peaks (nm) | Reference(s) |

| Water | ~394 | ~592 (⁵D₀ → ⁷F₁), ~616 (⁵D₀ → ⁷F₂), ~652 (⁵D₀ → ⁷F₃), ~703 (⁵D₀ → ⁷F₄) | [6][7] |

| Methanol | ~332 | Normalized emission spectra show characteristic Eu(III) peaks with varying intensities depending on co-ligands. | [8] |

| Ethanol | Not specified | The absorption spectrum of Eu³⁺ ions in ethanol shows characteristic peaks. | [9] |

| Acetonitrile | Not specified | Emission spectra of europium complexes in acetonitrile show characteristic peaks corresponding to ⁵D₀ → ⁷Fⱼ (J = 0–4) transitions. | [10] |

| Acetone | Not specified | Infrared spectroscopy of inorganic nitrates in acetone has been studied, indicating covalent bonding characteristics. | [11] |

| Toluene | Not specified | Europium complexes in toluene can exhibit high quantum yields (up to 35%) and long lifetimes (up to 528 µs). | [12] |

| Dichloromethane | 345 | Emission spectra of europium complexes were recorded, with the ⁵D₀ → ⁷F₂ transition at 612 nm being very sensitive to the chemical environment. The quantum yield of one complex was found to be 66% in this solvent.[13] | [13] |

Table 1: Excitation and Emission Wavelengths of this compound in Various Solvents

| Solvent | Lifetime (τ) in µs | Notes | Reference(s) |

| Water | 110 - 138 | Lifetime varies with concentration, reflecting inner-sphere interactions. For Eu(NO₃)(H₂O)ₓ²⁺, the lifetime is reported as 159 µs. The fluorescence lifetime of Eu-DO3A is 0.64 ms in H₂O and 2.3 ms in D₂O.[5] | [5] |

| Toluene | 528 | For a specific europium complex. | [12] |

Table 2: Luminescence Lifetimes of this compound in Different Solvents

Experimental Protocols

This section outlines the general methodologies for preparing samples and measuring the photoluminescence properties of this compound in different solvents.

Sample Preparation

-

Stock Solution Preparation: A stock solution of europium(III) nitrate hexahydrate (Eu(NO₃)₃·6H₂O) is prepared by dissolving a precisely weighed amount of the salt in the desired solvent (e.g., ultrapure water, ethanol, methanol, acetone). The concentration of the stock solution is typically in the range of 0.1 M to 1 M.

-

Working Solutions: Working solutions of desired concentrations are prepared by diluting the stock solution with the same solvent. For comparative studies, it is crucial to maintain the same concentration of Eu³⁺ across all solvents.

-

Degassing (Optional): For some applications, particularly when measuring absolute quantum yields, it may be necessary to degas the solutions to remove dissolved oxygen, which can quench the luminescence. This can be achieved by bubbling an inert gas like argon or nitrogen through the solution for a specific period.

-

Complex Formation: When studying europium complexes, the ligand is dissolved in the appropriate solvent and then mixed with the this compound solution in the desired stoichiometric ratio. The mixture is typically stirred for a period to ensure complete complex formation.[6]

Photoluminescence Spectroscopy

-

Instrumentation: A spectrofluorometer is used to measure the excitation and emission spectra. A typical setup includes a light source (e.g., Xenon lamp), an excitation monochromator, a sample holder, an emission monochromator, and a detector (e.g., photomultiplier tube).[14][15]

-

Excitation Spectra Measurement: The emission wavelength is fixed at the maximum of the most intense emission peak (typically the ⁵D₀ → ⁷F₂ transition around 616 nm), and the excitation wavelength is scanned over a range (e.g., 300-500 nm).[6][16]

-

Emission Spectra Measurement: The excitation wavelength is fixed at the wavelength of maximum excitation, and the emission is scanned over a range (e.g., 550-750 nm) to record the characteristic emission peaks of Eu³⁺.[6][8]

-

Lifetime Measurement: A pulsed light source (e.g., a nitrogen laser or a flash lamp) is used to excite the sample. The decay of the luminescence intensity over time is then measured using a time-resolved detection system.[14] The lifetime is determined by fitting the decay curve to an exponential function.

-

Quantum Yield Measurement: The quantum yield is typically determined relative to a standard with a known quantum yield. The integrated emission intensity of the sample is compared to that of the standard under identical experimental conditions (excitation wavelength, absorbance).

Visualizing the Mechanisms

The following diagrams, created using the DOT language, illustrate the key processes and relationships involved in the photoluminescence of this compound.

Caption: Experimental workflow for analyzing this compound photoluminescence.

Caption: Factors influencing this compound's photoluminescence.

Conclusion

The photoluminescence of this compound is a sensitive probe of its local chemical environment. The choice of solvent dictates the coordination sphere, the extent of non-radiative quenching, and the efficiency of energy transfer in europium complexes. Understanding these solvent-dependent properties is paramount for the rational design of luminescent materials and probes for a wide array of applications in research, diagnostics, and drug development. This guide provides a foundational understanding and practical data to aid scientists in harnessing the unique luminescent characteristics of the europium(III) ion.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. spiedigitallibrary.org [spiedigitallibrary.org]

- 4. researchgate.net [researchgate.net]

- 5. Progress in Luminescent Materials Based on Europium(III) Complexes of β-Diketones and Organic Carboxylic Acids [mdpi.com]

- 6. Synthesis and fluorescence properties of europium complex functionalized fiberglass paper - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05143B [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. apps.dtic.mil [apps.dtic.mil]

- 12. scilit.com [scilit.com]

- 13. Highly Luminescent Europium(III) Complexes in Solution and PMMA-Doped Films for Bright Red Electroluminescent Devices - PMC [pmc.ncbi.nlm.nih.gov]

- 14. opticaapplicata.pwr.edu.pl [opticaapplicata.pwr.edu.pl]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on Energy Transfer Mechanisms in Europium Nitrate Doped Materials

This technical guide provides a comprehensive overview of the fundamental energy transfer mechanisms that govern the luminescence of materials doped with this compound. A thorough understanding of these processes is critical for the rational design and development of highly efficient luminescent materials for a wide range of applications, including bioimaging, sensing, and solid-state lighting. This document details the core principles, experimental methodologies for characterization, and quantitative data on the photophysical properties of these materials.

Core Concepts of Energy Transfer in Europium Complexes

The characteristic red-orange luminescence of trivalent europium (Eu³⁺) ions in doped materials is a result of a series of energy transfer processes. These mechanisms dictate the efficiency with which the Eu³⁺ ion is excited and subsequently emits light. The primary pathways include intramolecular energy transfer, ligand-to-metal charge transfer, and various non-radiative decay processes that can compete with and quench the desired luminescence.

Intramolecular Energy Transfer: The Antenna Effect

In many europium-doped materials, particularly organometallic complexes, the Eu³⁺ ion itself has a very low absorption cross-section in the ultraviolet (UV) region. To overcome this, organic ligands are coordinated to the metal ion. These ligands, often referred to as "antennas," strongly absorb UV light and efficiently transfer the absorbed energy to the central Eu³⁺ ion, which then luminesces.[1] This process, known as the "antenna effect" or sensitized luminescence, is the cornerstone of designing bright europium-based materials.[1][2] The efficiency of this process is a key factor in the overall brightness of the material.[1]

The general steps of the antenna effect are as follows:

-

Excitation of the Ligand: The organic ligand absorbs a photon (typically UV light), promoting it from its ground singlet state (S₀) to an excited singlet state (S₁).

-

Intersystem Crossing (ISC): The excited ligand undergoes rapid intersystem crossing from the S₁ state to a lower-energy triplet state (T₁).

-

Energy Transfer to Eu³⁺: The energy is transferred from the ligand's T₁ state to one of the resonant excited states of the Eu³⁺ ion, most notably the ⁵D₁, ⁵D₂, or ⁵D₀ levels.

-

Intra-ionic Relaxation: The excited Eu³⁺ ion rapidly relaxes non-radiatively from higher energy levels (e.g., ⁵D₁ or ⁵D₂) to the main emitting level, the ⁵D₀ state.

-

Radiative Emission: The Eu³⁺ ion decays from the ⁵D₀ excited state to the various ⁷F₋ (J = 0-4) ground state levels, resulting in the characteristic sharp emission bands in the red region of the spectrum.[3] The most intense emission is typically the ⁵D₀ → ⁷F₂ transition around 612-615 nm, which is hypersensitive to the local coordination environment.[4][5]

Figure 1: Intramolecular energy transfer pathway (Antenna Effect).

Ligand-to-Metal Charge Transfer (LMCT) States

Ligand-to-metal charge transfer (LMCT) states can play a dual role in the luminescence of europium complexes.[6] An LMCT state involves the transfer of an electron from the ligand to the metal ion.[7] Depending on its energy level relative to the ligand's triplet state and the Eu³⁺ excited states, the LMCT state can either facilitate or hinder the luminescence process.

-

Sensitization: In some cases, the LMCT state can act as an intermediate pathway for energy transfer to the Eu³⁺ ion, contributing to the overall sensitization process.[7][8]

-

Quenching: More commonly, if the LMCT state is at a lower energy than the ligand's triplet state or the Eu³⁺ emitting state (⁵D₀), it can act as a quenching pathway.[9][10] The excited state energy can be lost non-radiatively through this LMCT state, thus reducing the overall luminescence quantum yield.[9] The coordination geometry around the Eu(III) ion can significantly affect the energy level of the LMCT state.[8]

Non-Radiative Decay Processes

Non-radiative decay processes compete with the radiative emission from the ⁵D₀ state, thereby reducing the luminescence efficiency.[1] A major contributor to non-radiative decay in europium complexes is vibrational quenching.[11] High-frequency oscillators, such as O-H, N-H, and C-H bonds, present in the solvent molecules or coordinated ligands can effectively quench the Eu³⁺ excited state if they are in close proximity.[12] The energy of the excited Eu³⁺ ion is transferred to the vibrational overtones of these bonds, dissipating as heat.[11] This is why luminescence measurements are often performed in deuterated solvents (e.g., D₂O), as the lower frequency of O-D vibrations reduces the efficiency of this quenching pathway.[12]

Experimental Protocols for Characterization

A systematic characterization of this compound doped materials involves several key spectroscopic techniques to elucidate the energy transfer mechanisms and quantify the luminescent properties.

Synthesis of Europium Doped Phosphors

A common and effective method for synthesizing europium-doped phosphor powders is the solution combustion method.[5] This technique involves the exothermic reaction between metal nitrates (including this compound) and a fuel, such as urea or citric acid, in an aqueous solution.[5][13]

Protocol for Solution Combustion Synthesis:

-

Precursor Solution: Stoichiometric amounts of the host material nitrates (e.g., Y(NO₃)₃, Al(NO₃)₃) and the dopant, this compound (Eu(NO₃)₃), are dissolved in deionized water.[5][14]

-

Fuel Addition: A fuel, such as citric acid or urea, is added to the solution. The molar ratio of fuel to metal nitrates is a critical parameter that influences the combustion process and the final product's characteristics.[13]

-

Heating and Combustion: The solution is heated on a hot plate or in a furnace. As the water evaporates, a viscous gel is formed.[13] Upon further heating to a higher temperature (e.g., 500-600°C), the gel undergoes a self-igniting, exothermic combustion reaction.

-

Formation of Phosphor: The rapid combustion process results in the formation of a fine, homogeneous powder of the europium-doped material.[5]

-

Calcination: The as-synthesized powder is often subsequently calcined at a higher temperature (e.g., 800-1200°C) to improve crystallinity and luminescent properties.[13]

Luminescence Spectroscopy

Photoluminescence (PL) and Photoluminescence Excitation (PLE) spectroscopy are fundamental for understanding the energy levels and transfer processes.

Experimental Setup:

-

Excitation Source: A high-intensity Xenon lamp coupled with a monochromator is typically used to select the excitation wavelength.

-

Sample Holder: The powdered or solution sample is placed in a quartz cuvette or a solid-state sample holder.

-

Emission Monochromator and Detector: The emitted light is collected, passed through a second monochromator to select the emission wavelength, and detected by a photomultiplier tube (PMT).

Methodology:

-

Emission Spectrum (PL): The sample is excited at a fixed wavelength (often corresponding to the ligand's absorption or a direct Eu³⁺ absorption band, e.g., 394 nm). The emission monochromator scans a range of wavelengths (e.g., 500-750 nm) to record the characteristic emission peaks of Eu³⁺ (⁵D₀ → ⁷F₋).[15]

-

Excitation Spectrum (PLE): The emission monochromator is fixed at the wavelength of the most intense Eu³⁺ emission (e.g., 615 nm). The excitation monochromator then scans a range of wavelengths. The resulting spectrum shows which wavelengths are most effective at exciting the Eu³⁺ luminescence, revealing the absorption bands of the sensitizing ligands and the direct f-f transitions of Eu³⁺.[16]

Luminescence Lifetime Measurement

The luminescence lifetime (τ) of the ⁵D₀ excited state is a crucial parameter that provides insight into the efficiency of the radiative versus non-radiative decay processes.

Experimental Setup:

-

Pulsed Light Source: A pulsed laser (e.g., Nd:YAG laser) or a pulsed lamp is used for excitation.[17]

-